2-Bromo-5-(1h-pyrazol-3-yl)pyridine
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Overview
Description
2-Bromo-5-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a bromine atom and a pyrazole ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction:
Cyclization Reactions: The pyrazole ring can be involved in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrochloride for pyrazole formation, bromine for oxidation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-5-(1H-pyrazol-3-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Bromo-5-(1H-pyrazol-3-yl)pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The pyrazole ring, in particular, is known to engage in various interactions with biological molecules, potentially influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: Lacks the bromine atom but shares the pyrazole and pyridine rings.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole:
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused pyrazole and pyrimidine ring system, differing in structure and reactivity.
Uniqueness
2-Bromo-5-(1H-pyrazol-3-yl)pyridine is unique due to the presence of both a bromine atom and a pyrazole ring attached to a pyridine ring. This combination of features provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H6BrN3 |
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Molecular Weight |
224.06 g/mol |
IUPAC Name |
2-bromo-5-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-8-2-1-6(5-10-8)7-3-4-11-12-7/h1-5H,(H,11,12) |
InChI Key |
ZVMHEWIJBABQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NN2)Br |
Origin of Product |
United States |
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